molecular formula C14H19N3 B8419708 3-methyl-4-(4-N-methyl-[1,4]diazepan-1-yl)-benzonitrile

3-methyl-4-(4-N-methyl-[1,4]diazepan-1-yl)-benzonitrile

Cat. No. B8419708
M. Wt: 229.32 g/mol
InChI Key: QJKMMDUGOQNAEL-UHFFFAOYSA-N
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Patent
US07947700B2

Procedure details

7.00 g (51.8 mmol) 4-fluoro-3-methyl-benzonitrile are heated to 110° C. together with 1-N-methyl-[1,4]diazepan for 1 week with stirring. After evaporation i. vac. the residue is separated on aluminium oxide (eluant: dichloromethane) and the corresponding fractions are again purified on silica gel (eluting gradient: dichloromethane/methanol 100:1→9:1).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[CH3:10].[CH3:11][N:12]1[CH2:18][CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1>>[CH3:10][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:2]=1[N:15]1[CH2:16][CH2:17][CH2:18][N:12]([CH3:11])[CH2:13][CH2:14]1)[C:6]#[N:7]

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
FC1=C(C=C(C#N)C=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCNCCC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation i
CUSTOM
Type
CUSTOM
Details
the residue is separated on aluminium oxide (eluant: dichloromethane)
CUSTOM
Type
CUSTOM
Details
the corresponding fractions are again purified on silica gel (eluting gradient: dichloromethane/methanol 100:1→9:1)

Outcomes

Product
Name
Type
Smiles
CC=1C=C(C#N)C=CC1N1CCN(CCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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